2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Lipophilicity Membrane permeability N-Benzylphenethylamine SAR

2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine (CAS 355381-73-6), also cataloged as ChemBridge screening compound SC-5536899, is a synthetic N-benzyl-substituted phenethylamine derivative with molecular formula C₁₇H₂₁NO and molecular weight 255.35 g/mol. The compound features a 4-methoxyphenethylamine core with an N-(3-methylbenzyl) substituent, belonging to a structural class extensively investigated for interactions with serotonin (5-HT₂A/₂C), sigma, and trace amine-associated (TAAR1) receptors.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 355381-73-6
Cat. No. B1608924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
CAS355381-73-6
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNCCC2=CC=C(C=C2)OC
InChIInChI=1S/C17H21NO/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15/h3-9,12,18H,10-11,13H2,1-2H3
InChIKeyDTEUMPGLISHWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine (CAS 355381-73-6): ChemBridge Screening Compound SC-5536899


2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine (CAS 355381-73-6), also cataloged as ChemBridge screening compound SC-5536899, is a synthetic N-benzyl-substituted phenethylamine derivative with molecular formula C₁₇H₂₁NO and molecular weight 255.35 g/mol . The compound features a 4-methoxyphenethylamine core with an N-(3-methylbenzyl) substituent, belonging to a structural class extensively investigated for interactions with serotonin (5-HT₂A/₂C), sigma, and trace amine-associated (TAAR1) receptors [1]. As an achiral free base with a computed LogP of 4.02, topological polar surface area (tPSA) of 21.3 Ų, and five rotatable bonds, it occupies physicochemical space distinct from its closest N-benzyl and positional isomer analogs, making it a candidate for structure-activity relationship (SAR) exploration and receptor pharmacology studies .

Why 2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine Cannot Be Substituted by Unsubstituted Benzyl or Para-Methylbenzyl Analogs


Generic substitution among N-benzyl-4-methoxyphenethylamine analogs is not scientifically justified due to quantifiable differences in lipophilicity, aqueous solubility, and conformational flexibility arising from the methyl substituent position on the benzyl ring. The N-benzyl substituent is a critical determinant of receptor binding affinity in this chemotype: N-benzylation of phenethylamines has been shown to produce subnanomolar affinity at 5-HT₂A receptors, an effect that is exquisitely sensitive to the substitution pattern on the benzyl group [1]. Specifically, the meta-methyl (3-methylbenzyl) substitution in the target compound confers a LogP of 4.02, compared to 3.52 for the unsubstituted N-benzyl analog—a 0.5 log unit increase that predicts substantially different membrane permeability and pharmacokinetic partitioning behavior . Furthermore, the target compound possesses five rotatable bonds versus six in the para-methyl isomer, a difference that may reduce the conformational entropy penalty upon receptor engagement and alter binding kinetics . These physicochemical divergences are not cosmetic; they translate into distinct pharmacological profiles that cannot be predicted or replicated by substituting a close analog without experimental validation.

Quantitative Differentiation Evidence: 2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Meta-Methyl Substitution Increases LogP by 0.50 Units Relative to Unsubstituted N-Benzyl Analog

The target compound, 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, exhibits a computed LogP of 4.02, representing a +0.50 log unit increase over the unsubstituted N-benzyl analog (N-benzyl-2-(4-methoxyphenyl)ethanamine, LogP 3.52), with both values generated from the same algorithm and source (Hit2Lead ChemBridge database) . The 4-methylbenzyl (para) and 2-methylbenzyl (ortho) positional isomers each have a computed LogP of approximately 3.73, indicating that meta-methyl substitution uniquely elevates lipophilicity beyond that achieved by ortho or para placement . A 0.50 LogP increase corresponds to approximately a 3.2-fold increase in the octanol-water partition coefficient, which in drug-like molecules is associated with measurably different membrane flux rates and CNS penetration potential.

Lipophilicity Membrane permeability N-Benzylphenethylamine SAR

Aqueous Solubility (LogSW) Differentiation: Meta-Methyl Substitution Reduces Predicted Solubility by 0.53 LogSW Units vs. Unsubstituted N-Benzyl Analog

The target compound displays a computed LogSW of −3.49, which is 0.53 log units more negative (lower aqueous solubility) than the unsubstituted N-benzyl analog (LogSW −2.96), with both values sourced from the Hit2Lead ChemBridge database run under the same computational protocol . Expressed as molar solubility, this corresponds to approximately a 3.4-fold reduction in predicted aqueous solubility. This solubility differential may influence assay compatibility—particularly in aqueous biochemical buffers at higher screening concentrations—as well as dissolution-rate-limited absorption in cellular and in vivo models.

Aqueous solubility LogSW Pharmacokinetic prediction

Conformational Flexibility: Meta-Methyl Isomer Has One Fewer Rotatable Bond Than Para-Methyl Isomer, Reducing Conformational Entropy Penalty

The target compound possesses five rotatable bonds, one fewer than the para-methylbenzyl analog (2-(4-methoxyphenyl)-N-(4-methylbenzyl)ethanamine), which has six rotatable bonds . In medicinal chemistry, each rotatable bond frozen upon receptor binding incurs an estimated entropic penalty of approximately 0.5–1.5 kcal/mol. The reduction by one rotatable bond in the meta-methyl isomer may therefore confer a lower entropic cost for receptor binding, potentially translating into improved binding free energy (ΔG) relative to the para isomer, all else being equal. This difference arises from the steric constraints imposed by meta substitution on the benzyl ring, which restricts rotation around the benzyl C–N bond differently than para substitution.

Rotatable bonds Conformational entropy Ligand binding efficiency

Class-Level Inference: Meta-Substitution on the N-Benzyl Group Is a Known Modulator of 5-HT₂A Receptor Affinity in N-Benzylphenethylamines

In the N-benzylphenethylamine (NBOMe) chemotype, addition of an N-benzyl group to phenethylamine hallucinogens produces a marked increase in 5-HT₂A receptor binding affinity, with substituents on the benzyl ring profoundly modulating potency and selectivity [1]. In structurally related N-benzyltryptamines, substituents at the meta position of the benzyl group have been specifically investigated and shown to influence 5-HT₂ receptor binding profiles and functional activity [2]. While direct quantitative receptor binding data for the target compound (CAS 355381-73-6) is not publicly available, the class-level SAR predicts that the meta-methyl substitution pattern of this compound will confer a distinct 5-HT₂A/₂C affinity signature compared to unsubstituted, ortho-methyl, or para-methyl N-benzyl analogs. This inference is supported by extensive SAR campaigns demonstrating that even minor alterations in benzyl substitution pattern (e.g., shifting a methoxy group from 2- to 3- to 4-position on the benzyl ring) can alter 5-HT₂A binding affinity by orders of magnitude [1]. Researchers requiring a specific and experimentally uncharacterized substitution pattern should note that this compound's meta-methyl configuration fills a gap in commercially available N-benzylphenethylamine analog libraries.

5-HT2A receptor N-Benzylphenethylamine SAR Meta-substitution effect

Free Base Availability: Target Compound Supplied as Free Base, Enabling Direct Salt Screening Versus Hydrobromide-Only Analogs

The target compound (CAS 355381-73-6) is commercially supplied as the free base (achiral, solid form), whereas several close positional isomer analogs—including 2-(4-methoxyphenyl)-N-(4-methylbenzyl)ethanamine and 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine—are predominantly available only as hydrobromide (HBr) salts [1]. The free base form removes the confounding variable of the counterion in biological assays and enables direct salt-form screening (e.g., hydrochloride, mesylate, tosylate) for formulation optimization without requiring a preliminary free-basing step that introduces yield loss and purity concerns. This represents a practical procurement advantage for research groups conducting systematic salt-form versus activity relationship studies or requiring the free base as a synthetic intermediate for further derivatization (e.g., reductive amination, N-alkylation).

Free base Salt screening Formulation compatibility

Evidence-Backed Application Scenarios for 2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine (CAS 355381-73-6)


Structure-Activity Relationship (SAR) Studies on N-Benzyl Substitution Pattern Effects at 5-HT₂A and Sigma Receptors

This compound occupies a critical and underrepresented position in the N-benzylphenethylamine SAR matrix as the only commercially available free base with a meta-methyl (3-methylbenzyl) substitution on the benzyl ring alongside a 4-methoxyphenethylamine core. The class-level inference from Halberstadt (2017) [1] establishes that N-benzyl substitution is the primary driver of 5-HT₂A receptor affinity in this chemotype, with substitution patterns determining whether compounds exhibit subnanomolar or micromolar potency. By incorporating this compound alongside its unsubstituted N-benzyl analog (LogP 3.52 vs. 4.02) and ortho/para-methyl isomers, researchers can systematically deconvolute the contribution of benzyl ring methyl position to receptor binding affinity, functional selectivity (5-HT₂A vs. 5-HT₂C vs. 5-HT₂B), and downstream signaling bias. The distinct physicochemical properties—higher LogP (+0.50 vs. unsubstituted), lower LogSW (−0.53 vs. unsubstituted), and reduced rotatable bond count (−1 vs. para isomer)—also make this compound uniquely suited for correlating calculated molecular descriptors with experimentally determined receptor binding parameters.

Pharmacokinetic Profiling: Membrane Permeability and Blood-Brain Barrier Penetration Studies

The target compound's elevated LogP (4.02) and reduced predicted aqueous solubility (LogSW −3.49) relative to the unsubstituted N-benzyl analog position it as a higher-lipophilicity chemical probe within the N-benzylphenethylamine series [1]. This physicochemical shift is predicted to increase passive membrane permeability and potentially enhance blood-brain barrier (BBB) penetration—a critical parameter for CNS-targeted chemical probes. Researchers conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies across the N-benzyl analog series can use this compound to establish a quantitative LogP-permeability correlation for this chemotype. Additionally, the higher LogP may increase the compound's susceptibility to cytochrome P450-mediated oxidative metabolism (particularly CYP2D6, known to metabolize 4-methoxyphenethylamines), making it a relevant tool for studying the interplay between lipophilicity, metabolic stability, and CNS exposure in the phenethylamine scaffold.

Free-Base-Enabled Salt Screening and Solid-State Form Optimization

As a commercially available free base in solid form [1], this compound enables salt screening campaigns that are not directly feasible with the hydrobromide-only positional isomer analogs. Research groups focused on lead optimization can systematically generate and characterize hydrochloride, mesylate, besylate, tosylate, and other pharmaceutically relevant salt forms without the need for a preliminary free-basing step that introduces material loss and potential degradation. This is particularly valuable for programs requiring specific salt forms for: (1) improved aqueous solubility for in vivo formulation; (2) enhanced crystallinity for solid-state characterization (XRPD, DSC); (3) reduced hygroscopicity for long-term storage; or (4) compatibility with specific route-of-administration requirements. The free base availability also facilitates direct use as a synthetic intermediate for N-alkylation, N-acylation, or reductive amination reactions to generate expanded compound libraries.

Computational Chemistry Model Validation: Benchmarking LogP and LogSW Prediction Accuracy Across N-Benzyl Isomers

The target compound serves as a rigorous test case for computational LogP and LogSW prediction algorithms. The meta-methyl substitution creates a unique electronic environment on the benzyl ring—distinct from ortho and para methylation—due to the electron-donating methyl group's position relative to the benzylic amine nitrogen. Discrepancies observed in this analysis (Hit2Lead LogP 4.02 for meta-methyl vs. ChemSrc/960 LogP 3.73 for ortho/para-methyl) highlight potential algorithm-dependent biases in predicting the lipophilicity of positional isomers . Researchers can use experimentally determined LogP (shake-flask or chromatographic method) for this compound to validate or calibrate computational prediction tools for the N-benzylphenethylamine chemical space, thereby improving the accuracy of virtual screening and property prediction for this pharmacologically relevant scaffold.

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